3-(Difluoromethoxy)phenylfluoranesulfonate
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Overview
Description
3-(Difluoromethoxy)phenylfluoranesulfonate is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)phenylfluoranesulfonate typically involves the reaction of 3-(Difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like chloroform or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)phenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Difluoromethoxy)phenylfluoranesulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, while the fluoranesulfonate group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 3-(Difluoromethoxy)phenol
- 3-(Difluoromethoxy)benzyl bromide
Uniqueness
Compared to similar compounds, 3-(Difluoromethoxy)phenylfluoranesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C7H5F3O4S |
---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9)13-5-2-1-3-6(4-5)14-15(10,11)12/h1-4,7H |
InChI Key |
UZNUNYXRORBHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OC(F)F |
Origin of Product |
United States |
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